Herbicide safener-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Herbicide safeners are agrochemicals designed to protect crop plants from herbicide injury without compromising the herbicidal efficacy on target weed species . Herbicide safener-2 is one such compound that selectively enhances the tolerance of crops to herbicides, ensuring effective weed control while minimizing crop damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of herbicide safener-2 involves a series of chemical reactions. One common method includes the reaction of 1-diphenylethylene with chloro glyoxylic acid oxime ethyl esters in the presence of methylene dichloride and sodium bicarbonate. The reaction mixture is refluxed at 45-48°C for several hours, followed by acidification with dilute hydrochloric acid to isolate the product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Herbicide safener-2 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Herbicide safener-2 has a wide range of applications in scientific research:
Mechanism of Action
Herbicide safener-2 exerts its effects by enhancing the expression of protective enzymes in crop plants. These enzymes, such as glutathione S-transferases and cytochrome P450 monooxygenases, play a crucial role in metabolizing and detoxifying herbicides. The safener activates specific gene expression pathways, leading to increased enzyme activity and reduced herbicide toxicity .
Comparison with Similar Compounds
Herbicide safener-2 is unique in its ability to selectively protect crops without affecting weed control. Similar compounds include:
Dichlormid: Used in maize to protect against thiocarbamate herbicides.
Benoxacor: Applied in maize for protection against chloroacetanilide herbicides.
Isoxadifen-ethyl: Protects cereal crops from sulfonylurea herbicides.
Compared to these compounds, this compound offers distinct advantages in terms of its broad-spectrum protection and effectiveness under various agricultural conditions .
Properties
Molecular Formula |
C16H13N7O2 |
---|---|
Molecular Weight |
335.32 g/mol |
IUPAC Name |
3-methyl-5-phenyl-N'-(7H-purin-6-yl)-1,2-oxazole-4-carbohydrazide |
InChI |
InChI=1S/C16H13N7O2/c1-9-11(13(25-23-9)10-5-3-2-4-6-10)16(24)22-21-15-12-14(18-7-17-12)19-8-20-15/h2-8H,1H3,(H,22,24)(H2,17,18,19,20,21) |
InChI Key |
IRVTYNBSIXFQPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1C(=O)NNC2=NC=NC3=C2NC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.